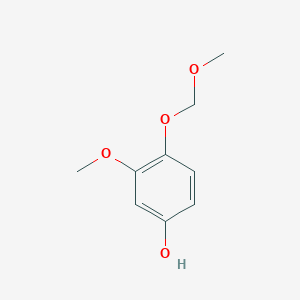![molecular formula C28H22O4 B14334971 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) CAS No. 106991-88-2](/img/structure/B14334971.png)
1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is a complex organic compound characterized by its biphenyl structure with additional functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) typically involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) involves its interaction with various molecular targets. The compound’s biphenyl structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: A diamine component used in polyimide aerogels and thermoplastic polymers.
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use in the synthesis of advanced materials.
Uniqueness
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy-4,1-phenylene)]di(ethan-1-one) is unique due to its specific functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
106991-88-2 |
|---|---|
Molekularformel |
C28H22O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-[4-[4-[4-(4-acetylphenoxy)phenyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H22O4/c1-19(29)21-3-11-25(12-4-21)31-27-15-7-23(8-16-27)24-9-17-28(18-10-24)32-26-13-5-22(6-14-26)20(2)30/h3-18H,1-2H3 |
InChI-Schlüssel |
JFRCYGBRSFUSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


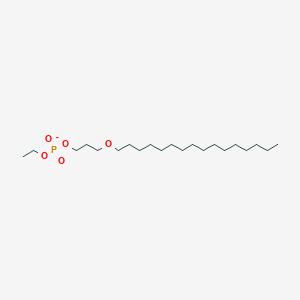



![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)

silane](/img/structure/B14334936.png)
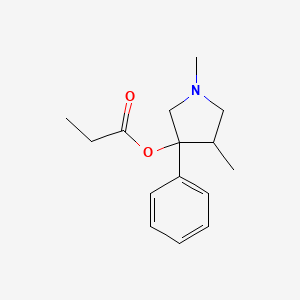

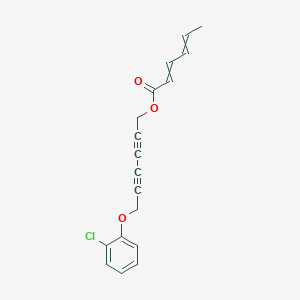
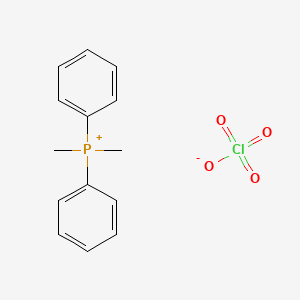
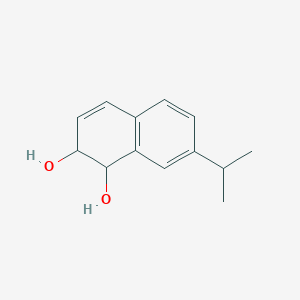
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
